2,4-Diphenylbenzo[h]quinazoline
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Overview
Description
2,4-Diphenylbenzo[h]quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. The compound has a molecular formula of C24H16N2 and a molecular weight of 332.409 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenylbenzo[h]quinazoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzophenone with benzylic amines under specific conditions . The reaction is often catalyzed by palladium or other transition metals, and solvents like toluene are used to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Diphenylbenzo[h]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological activities depending on the functional groups introduced.
Scientific Research Applications
2,4-Diphenylbenzo[h]quinazoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antibacterial, and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2,4-Diphenylbenzo[h]quinazoline involves its interaction with various molecular targets. It can inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound’s ability to interact with different biological targets makes it a versatile molecule in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylbenzo[h]quinoline
- 2,4-Dimethylbenzo[h]quinoline
- 5,6-Dihydrobenzo[h]quinazoline hydrochloride
- 7,8-Diethoxyquinazoline-2,4-diamine
Uniqueness
2,4-Diphenylbenzo[h]quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development .
Properties
CAS No. |
36547-38-3 |
---|---|
Molecular Formula |
C24H16N2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2,4-diphenylbenzo[h]quinazoline |
InChI |
InChI=1S/C24H16N2/c1-3-10-18(11-4-1)22-21-16-15-17-9-7-8-14-20(17)23(21)26-24(25-22)19-12-5-2-6-13-19/h1-16H |
InChI Key |
GEZASDFBKHUKNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=CC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
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